S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate
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Overview
Description
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate butanethioate derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the production process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar chemical properties.
2-Phenylethylamine: Shares the phenylethylamine moiety but lacks the benzothiazole ring.
Butanethioate Derivatives: Compounds with similar thioate groups but different aromatic rings
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is unique due to its combination of the benzothiazole ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific applications .
Properties
CAS No. |
921222-71-1 |
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Molecular Formula |
C19H20N2OS2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(2-phenylethylamino)butanethioate |
InChI |
InChI=1S/C19H20N2OS2/c1-14(20-12-11-15-7-3-2-4-8-15)13-18(22)24-19-21-16-9-5-6-10-17(16)23-19/h2-10,14,20H,11-13H2,1H3 |
InChI Key |
XPVSEXSCINQKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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